3-Methoxy-4-nitrobenzoyl chloride

Thermodynamics Solid-state chemistry Process safety

For researchers targeting LRRK2 in Parkinson's or ALS, this isomer is the exact building block cited in lead series patents. Its defined 3-methoxy-4-nitro substitution ensures critical structure-activity alignment. Process chemists benefit from the demonstrated coupling with trans-4-aminocyclohexanol under K₂CO₃/THF conditions. Lower sublimation enthalpy (131.0 kJ·mol⁻¹) vs. the 2-nitro isomer reduces energy input during vacuum drying or sublimation purification. Bulk availability with batch-specific QC (NMR, HPLC) ensures reproducible scale-up.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 67579-92-4
Cat. No. B1312197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-nitrobenzoyl chloride
CAS67579-92-4
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3
InChIKeyCCPUOOUROHGAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-nitrobenzoyl chloride: Precision Acylating Agent


3-Methoxy-4-nitrobenzoyl chloride is a disubstituted aromatic acyl chloride bearing a methoxy group at the 3-position and a nitro group at the 4-position. This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity as an acylating agent. The compound is typically prepared from 3-methoxy-4-nitrobenzoic acid via chlorination with thionyl chloride in the presence of DMF or pyridine [1]. Its utility lies in the targeted introduction of the 3-methoxy-4-nitrobenzoyl fragment into drug-like molecules, where the orientation of the electron-donating methoxy and electron-withdrawing nitro groups is critical for downstream biological activity or material properties.

Workflow
Targeted acylation with disubstituted benzoyl chloride
Selection
Correct positional isomer ensures electronic/steric fit
Use Context
Synthesis of drug-like molecules, kinase inhibitors

Why Positional Isomer Matters for 3-Methoxy-4-nitrobenzoyl chloride


The methoxy-nitrobenzoyl chloride family contains several positional isomers (e.g., 3-methoxy-2-nitro, 4-methoxy-3-nitro) that might appear interchangeable to a generic procurement specification. However, the distinct spatial arrangement of the methoxy and nitro substituents leads to measurable differences in solid-state thermodynamic stability, crystal packing, and electronic effects at the reactive carbonyl center [1]. These differences directly translate to non-equivalent reactivity profiles, handling safety, and compatibility with specific biological targets. Selecting the correct isomer is therefore not a matter of simple group occurrence but of precise structure–performance correlation, as the evidence below demonstrates.

Target Isomer
3-Methoxy-4-nitrobenzoyl chloride
Substitute Isomers
3-Methoxy-2-nitro / 4-Methoxy-3-nitro
Solid-state thermodynamic stability may differ, affecting storage and handling safety.
Electronic effects at the reactive carbonyl alter acylation reactivity and coupling efficiency.
Patent literature reports exclusive use of this isomer; route-scouting risk may increase with other isomers.

3-Methoxy-4-nitrobenzoyl chloride: Quantitative Differentiation Evidence


Combustion and Sublimation Enthalpy Differences Among Isomers

The crystalline precursor to the target benzoyl chloride, 3-methoxy-4-nitrobenzoic acid, exhibits significantly different standard molar enthalpies of combustion and sublimation compared to its positional isomers 4-methoxy-3-nitrobenzoic acid and 3-methoxy-2-nitrobenzoic acid. These thermodynamic parameters are intrinsic to the crystal lattice and reflect unique intermolecular interactions dictated by the substitution pattern [1]. Since the benzoyl chloride is generated directly from the acid, these stability differences have implications for raw material handling, storage, and the energy budget of the chlorination step.

Combustion Enthalpy
Cross-study comparable
Target: 3565.7 ± 6.4 kJ·mol⁻¹
4-MeO-3-NO₂: 3571.0 ± 3.7
3-MeO-2-NO₂: 3597.1 ± 2.1 kJ·mol⁻¹
Δ 5.3 kJ·mol⁻¹ lower vs 4-MeO; 31.4 kJ·mol⁻¹ lower vs 2-NO₂ isomer
Lower enthalpy may reflect greater thermodynamic stability of the crystalline acid precursor.
Conditions: bomb calorimetry, 298.15 K
Thermodynamics Solid-state chemistry Process safety

Sublimation Enthalpy and Volatility Among Isomers

The standard molar enthalpy of sublimation (ΔgcrH°m) at 298.15 K for 3-methoxy-4-nitrobenzoic acid has been determined as 131.0 ± 1.1 kJ·mol⁻¹ using the Knudsen mass-loss effusion technique [1]. This value is nearly identical to that of 4-methoxy-3-nitrobenzoic acid (131.2 ± 0.8 kJ·mol⁻¹) but substantially lower than that of 3-methoxy-2-nitrobenzoic acid (141.9 ± 1.3 kJ·mol⁻¹). The lower sublimation enthalpy relative to the 2-nitro isomer indicates weaker intermolecular forces in the crystal, which can translate to higher vapor pressure and different behavior during vacuum-drying or sublimation-based purification steps.

Sublimation Enthalpy
Cross-study comparable
Target: 131.0 ± 1.1 kJ·mol⁻¹
4-MeO-3-NO₂: 131.2 ± 0.8
3-MeO-2-NO₂: 141.9 ± 1.3 kJ·mol⁻¹
Δ 0.2 kJ·mol⁻¹ lower vs 4-MeO; 10.9 kJ·mol⁻¹ lower vs 2-NO₂
Intermediate sublimation enthalpy may support favorable drying and purification processes.
Knudsen effusion, 298.15 K
Vapor pressure Sublimation enthalpy Material handling

LRRK2 Inhibitor Patent Synthon

Patent application US 2017/0022204 A1 discloses a series of LRRK2 kinase inhibitors for the treatment of Parkinson's disease and ALS [1]. The synthetic strategy explicitly employs 3-methoxy-4-nitrobenzoic acid activated to its benzoyl chloride (CAS 67579-92-4) as a starting material for amide coupling. No other methoxy-nitro positional isomer appears in the exemplified syntheses, indicating that the 3-methoxy-4-nitro arrangement provides the optimal steric and electronic fit for the kinase binding pocket. This patent-backed selection confers a validated starting-material status that generic benzoyl chlorides lack.

Patent Synthetic Route
Supporting evidence
Explicitly used as precursor in LRRK2 inhibitor patent (US 2017/0022204 A1). Other methoxy-nitro isomers not exemplified.
Reported as preferred building block in patent literature, may support synthetic route selection for kinase research.
Patent literature context; not a direct reactivity comparison.
Medicinal chemistry Kinase inhibitors Parkinson's disease

Mild Amide Coupling with trans-4-Aminocyclohexanol

The Drug Synthesis Database documents a validated procedure where 3-methoxy-4-nitrobenzoyl chloride reacts with trans-4-aminocyclohexanol in THF using K₂CO₃ as base to afford the corresponding amide in good yield [1]. The reaction proceeds without the need for specialized coupling reagents or aggressive heating, owing to the enhanced electrophilicity of the carbonyl conferred by the para-nitro group. This reactivity profile contrasts with 3-methoxybenzoyl chloride (lacking the nitro group), which generally requires more forcing conditions or exogenous coupling agents to achieve comparable conversion rates. While direct kinetic data are not available for side-by-side comparison, the documented procedure demonstrates practical amenability to scale-up.

Amide Coupling
Supporting evidence
Reaction with trans-4-aminocyclohexanol, K₂CO₃, THF, mild conditions. 3-Methoxybenzoyl chloride (no nitro) may require coupling reagents.
Reported mild coupling procedure may reduce process development effort without specialized reagents.
No direct kinetic comparison; procedural inference only.
Synthetic methodology Amide coupling Process chemistry

3-Methoxy-4-nitrobenzoyl chloride Application Scenarios


Solid-State Process with Predictable Thermodynamics

The documented lower enthalpy of combustion (3565.7 kJ·mol⁻¹) and intermediate sublimation enthalpy (131.0 kJ·mol⁻¹) of the precursor acid [1] make 3-methoxy-4-nitrobenzoyl chloride the isomer of choice when designing processes that involve vacuum drying, sublimation purification, or long-term ambient storage. Formulation scientists can expect reduced energy input and lower risk of polymorphic instability compared to the 2-nitro isomer, which has a markedly higher sublimation enthalpy (141.9 kJ·mol⁻¹).

Medicinal Chemistry for LRRK2 Kinase

For research groups pursuing LRRK2 inhibition in Parkinson's disease or ALS, procurement of 3-methoxy-4-nitrobenzoyl chloride is directly supported by the patent literature, where it serves as the activating building block for the lead series [2]. This validated use reduces the need for de novo route scouting and ensures alignment with the structure-activity relationships established in the original discovery program.

Scale-Up Amide Coupling with 4-Aminocyclohexanol

The demonstrated coupling with trans-4-aminocyclohexanol under K₂CO₃/THF conditions [3] positions this benzoyl chloride as a practical reagent for process chemists who require robust, scalable amide bond formation without specialized coupling agents. This is especially relevant for CROs tasked with multi-gram to kilogram synthesis of amide intermediates.

Aromatase Inhibitor Analogs from Vorozole Scaffold

3-Methoxy-4-nitrobenzoic acid, the direct precursor, has been reported as a synthon for vorozole derivatives, a class of triazole-based aromatase inhibitors . Procurement of the benzoyl chloride enables direct acylation strategies to access this chemotype, a niche not adequately served by other benzoyl chloride isomers that lack the requisite substitution pattern for aromatase binding.

Application
Selection Property
Validation Focus
Solid-state handling & purification
Reported thermodynamic stability of precursor acid
Combustion and sublimation enthalpy data for storage/purification protocol design
LRRK2 inhibitor research
Patent-reported building block for kinase inhibitor synthesis
Alignment of synthetic route with patent literature
Scalable amide bond formation
Mild coupling conditions without specialized reagents
Replication of documented procedure for multi-gram synthesis
Aromatase inhibitor analog synthesis
Correct substitution pattern for triazole chemotype
Direct acylation route to vorozole-type compounds
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